molecular formula C14H21N B15310721 3-(2,3-Dimethylbenzyl)piperidine

3-(2,3-Dimethylbenzyl)piperidine

Cat. No.: B15310721
M. Wt: 203.32 g/mol
InChI Key: KIRJKWJSOLMTRN-UHFFFAOYSA-N
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Description

3-(2,3-Dimethylbenzyl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom and five carbon atoms. The compound this compound features a piperidine ring substituted with a 2,3-dimethylbenzyl group. This structural motif is significant in medicinal chemistry due to its presence in various pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dimethylbenzyl)piperidine typically involves the alkylation of piperidine with 2,3-dimethylbenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and are conducted under reflux .

Industrial Production Methods

Industrial production of piperidine derivatives, including this compound, often involves catalytic hydrogenation of pyridine derivatives. This method is efficient and scalable, making it suitable for large-scale production. The hydrogenation process typically employs catalysts such as molybdenum disulfide or palladium on carbon .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethylbenzyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted piperidines depending on the specific reagents and conditions used .

Scientific Research Applications

3-(2,3-Dimethylbenzyl)piperidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethylbenzyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can modulate neurotransmitter systems, particularly those involving dopamine and serotonin, by binding to their respective receptors. This interaction can lead to various physiological effects, including modulation of mood, cognition, and motor functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,3-Dimethylbenzyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,3-dimethylbenzyl group enhances its lipophilicity and potential interactions with biological membranes and receptors, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

3-[(2,3-dimethylphenyl)methyl]piperidine

InChI

InChI=1S/C14H21N/c1-11-5-3-7-14(12(11)2)9-13-6-4-8-15-10-13/h3,5,7,13,15H,4,6,8-10H2,1-2H3

InChI Key

KIRJKWJSOLMTRN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CC2CCCNC2)C

Origin of Product

United States

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